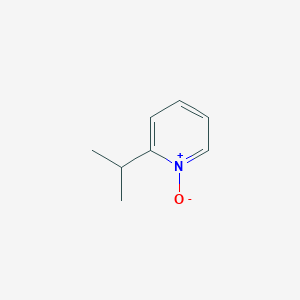
Pyridine, 2-(1-methylethyl)-, 1-oxide
概述
描述
Pyridine, 2-(1-methylethyl)-, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an isopropyl group attached to the second position of the pyridine ring and an oxygen atom bonded to the nitrogen atom of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-methylethyl)-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-isopropylpyridine using oxidizing agents such as peracids (e.g., peracetic acid or m-chloroperbenzoic acid) under controlled conditions . Another method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent-free and mild conditions are often preferred to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions: Pyridine, 2-(1-methylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2-isopropylpyridine.
Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide, and molecular oxygen.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Alkyl halides, acyl halides, and other electrophiles.
Major Products:
Oxidation Products: Higher-order N-oxides.
Reduction Products: 2-Isopropylpyridine.
Substitution Products: Various alkylated or acylated derivatives.
科学研究应用
Medicinal Chemistry
Pyridine derivatives are extensively utilized in drug design and development due to their ability to enhance pharmacological activity. Pyridine, 2-(1-methylethyl)-, 1-oxide serves as a valuable scaffold in the synthesis of bioactive compounds.
- Therapeutic Agents : Numerous pharmaceuticals incorporate pyridine structures. For instance, compounds like isoniazid (for tuberculosis) and crizotinib (for cancer) highlight the importance of pyridine-based scaffolds in therapeutic applications . The introduction of functional groups to the pyridine ring can significantly alter the drug's efficacy and safety profile.
- Antioxidants : Recent studies have identified pyridine derivatives as potential antioxidants. For example, 6-aminopyridin-3-ols have shown superior antioxidant properties compared to traditional phenolic compounds . This suggests a promising avenue for developing new antioxidant therapies.
Biocatalysis
The use of biocatalysts in organic synthesis is an emerging field that leverages the natural capabilities of microorganisms to convert substrates into valuable products.
- Microbial Conversion : Research has demonstrated that whole cells of Burkholderia sp. MAK1 can efficiently convert various pyridine derivatives into hydroxylated products. This biotransformation process is particularly effective for producing pyridin-5-ols and N-oxides from pyridin-2-ol substrates . Such biocatalytic processes are advantageous due to their regioselectivity and mild reaction conditions.
Materials Science
Pyridine derivatives also play a crucial role in materials science, particularly in the development of polymers and ligands.
- Ligand Design : Pyridine-based ligands are essential in coordination chemistry and catalysis. For instance, recent studies have explored the use of pyridine N-oxide ligands in stabilizing metal complexes for catalytic applications . These ligands can enhance the reactivity and selectivity of metal catalysts in various organic reactions.
Environmental Applications
Pyridine derivatives have been investigated for their potential environmental applications, particularly in pollutant degradation.
- Pollutant Bioremediation : The ability of specific microorganisms to utilize pyridine derivatives as carbon sources indicates their potential use in bioremediation strategies for contaminated sites . This application is crucial for developing sustainable methods to address environmental pollution.
Case Studies
作用机制
The mechanism of action of Pyridine, 2-(1-methylethyl)-, 1-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, including coordination with metal ions and interaction with biological macromolecules. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .
相似化合物的比较
2-Isopropylpyridine: The parent compound without the N-oxide group.
2,6-Diisopropylpyridine: A derivative with two isopropyl groups attached to the pyridine ring.
2-Isopropylpyridin-3-amine: A derivative with an amino group at the third position of the pyridine ring.
Uniqueness: Pyridine, 2-(1-methylethyl)-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group enhances its ability to participate in oxidation-reduction reactions and interact with metal ions, making it valuable in various applications .
属性
CAS 编号 |
65257-53-6 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
1-oxido-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
InChI 键 |
VJYVBCPJWGIGFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=[N+]1[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














